N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

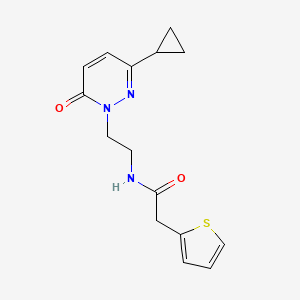

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a cyclopropyl group at position 2. An ethyl chain links this core to an acetamide group, which is further functionalized with a thiophen-2-yl moiety.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-14(10-12-2-1-9-21-12)16-7-8-18-15(20)6-5-13(17-18)11-3-4-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBFZFFCZMTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyridazinone core: This might involve the cyclization of a hydrazine derivative with a diketone.

Introduction of the cyclopropyl group: This could be achieved through a cyclopropanation reaction.

Attachment of the thiophene ring: This might involve a cross-coupling reaction such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions:

Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to modify the oxidation state of the compound.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the type of substitution, but could include the use of catalysts like palladium for cross-coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the synthesis of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone-Thiophene Hybrids

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects: The cyclopropyl group in the target compound likely increases lipophilicity compared to unsubstituted pyridazinones (e.g., ). This modification could enhance membrane permeability but may also affect solubility.

- Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid aromatic linkers in analogs like and .

- Thiophene Role : The thiophen-2-yl group is conserved across analogs, suggesting its importance in π-π stacking or hydrogen bonding with biological targets.

Pharmacological Implications (Inferred from Analogs)

While direct activity data for the target compound are unavailable, analogs provide insights:

- Antiviral Potential: Pyridazinone-thiophene hybrids (e.g., ) are structurally similar to benzothiazole-bearing sulfonamides in , which show antiviral activity .

- Enzyme Modulation : Compounds with triazolo-pyridazine cores (e.g., ) are often designed to inhibit kinases or proteases due to their planar, heterocyclic structures.

- Metabolic Stability : The ethoxy group in may render the compound susceptible to oxidative metabolism, whereas the cyclopropyl group in the target compound could confer stability against CYP450 enzymes.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 284.36 g/mol. The structure includes a cyclopropyl group, a pyridazinone moiety, and a thiophene ring, which are essential for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 284.36 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazomethane or cyclopropylcarbene precursors are common.

- Attachment of the Thiophene Moiety : This final step involves coupling the pyridazinone intermediate with thiophene derivatives under amide bond-forming conditions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth, potentially exhibiting anticancer effects.

- Cell Cycle Modulation : Studies indicate that it can induce G1 cell cycle arrest and apoptosis in cancer cell lines.

Anticancer Properties

Research has shown that derivatives of this compound class exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated efficacy against various cancer types by modulating pathways associated with cell proliferation and apoptosis.

Case Studies

-

In Vitro Studies : In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against specific cancer cell lines, leading to increased apoptosis rates compared to untreated controls.

Cell Line IC50 (µM) Effect A549 (Lung Cancer) 10 Induces apoptosis MCF7 (Breast Cancer) 15 Cell cycle arrest in G1 - In Vivo Studies : Animal models have shown promising results where the compound reduced tumor size significantly compared to controls, suggesting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.